molecular formula C16H21NO2 B8420363 N-cyclohexyl-4-oxo-4-phenyl-butyramide

N-cyclohexyl-4-oxo-4-phenyl-butyramide

Cat. No. B8420363
M. Wt: 259.34 g/mol
InChI Key: RKFPGPQGCSTNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-oxo-4-phenyl-butyramide is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-4-oxo-4-phenyl-butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-4-oxo-4-phenyl-butyramide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-cyclohexyl-4-oxo-4-phenyl-butyramide

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

N-cyclohexyl-4-oxo-4-phenylbutanamide

InChI

InChI=1S/C16H21NO2/c18-15(13-7-3-1-4-8-13)11-12-16(19)17-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,19)

InChI Key

RKFPGPQGCSTNSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-cyclohexyl-4-hydroxy-4-phenyl-butyramide (3.98 g, 15.2 mmol), prepared in the previous step, and pyridinium chlorochromate (4.94 g, 22.9 mmol) in 200 ml of methylene chloride was stirred at room temperature for 2.5 hours. The reaction was poured onto 400 g of silica gel (230-400 mesh) and the material eluted with methylene chloride-ethyl acetate. Isolation of the major component gave N-cyclohexyl-4-oxo4-phenyl-butyramide (3.28 g, 83%) as a light green solid, mp 109-111° C.
Name
N-cyclohexyl-4-hydroxy-4-phenyl-butyramide
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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